N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 2-fluorobenzyl group at position 1, and a 1,4-dioxane-derived carboxamide moiety. Triazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c21-17-4-2-1-3-15(17)12-26-19(14-5-7-22-8-6-14)18(24-25-26)20(27)23-11-16-13-28-9-10-29-16/h1-8,16H,9-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUTGQZLCWCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other fluorinated heterocycles, such as the N-substituted pyrazoline derivatives reported in . These include:
- 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Key Structural Differences:
Crystallography and Refinement Tools :
- The target compound’s structure determination likely employs SHELXL for refinement (as described in –3) and WinGX/ORTEP for visualization (), methods also used for pyrazoline derivatives in .
- Similar compounds in (e.g., tetrazole and pyrazolone derivatives) highlight the use of X-ray crystallography to confirm regiochemistry and stereoelectronic effects .
Comparison of Characterization Techniques:
Functional Group Influence
- Fluorine Substitution : The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl groups in . Fluorine’s electron-withdrawing effects may enhance metabolic stability or modulate π-π stacking interactions in both cases .
- Heterocyclic Cores : Pyrazolines () and tetrazoles () exhibit distinct electronic profiles compared to triazoles, affecting solubility and target selectivity. For example, tetrazoles are more polar due to their acidic NH proton .
Pharmacological Potential (Inferred)
While pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest possible applications:
- Pyrazolines: Known for anti-inflammatory and anticancer activity.
- Triazoles : Often explored as kinase inhibitors or antifungals. The pyridinyl and fluorobenzyl groups in the target compound may synergize to enhance binding to hydrophobic enzyme pockets, a strategy seen in kinase inhibitor design .
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